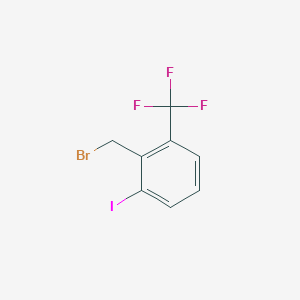
2-Iodo-6-(trifluoromethyl)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-6-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF3I It is a derivative of benzyl bromide, where the benzene ring is substituted with iodine at the second position and a trifluoromethyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Iodo-6-(trifluoromethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the benzylic hydrogen with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Iodo-6-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of 2-Iodo-6-(trifluoromethyl)toluene.
科学研究应用
2-Iodo-6-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzyl bromide depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl products. The trifluoromethyl group and iodine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
相似化合物的比较
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a fluorine atom instead of iodine.
2-Chloro-6-(trifluoromethyl)benzyl bromide: Similar structure but with a chlorine atom instead of iodine.
2-Bromo-6-(trifluoromethyl)benzyl bromide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-Iodo-6-(trifluoromethyl)benzyl bromide is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and properties. The iodine atom is larger and more polarizable than other halogens, which can affect the compound’s behavior in various chemical reactions.
属性
分子式 |
C8H5BrF3I |
|---|---|
分子量 |
364.93 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-6(8(10,11)12)2-1-3-7(5)13/h1-3H,4H2 |
InChI 键 |
PWMGXTINSRULKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


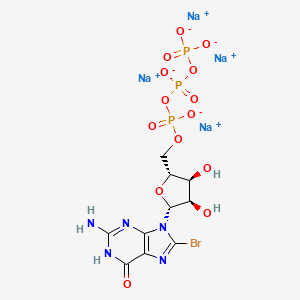



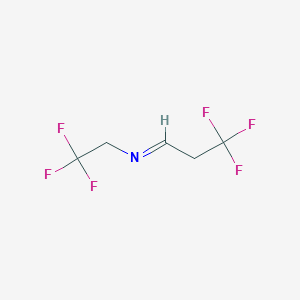
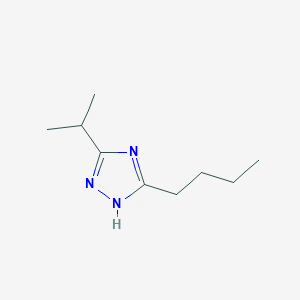
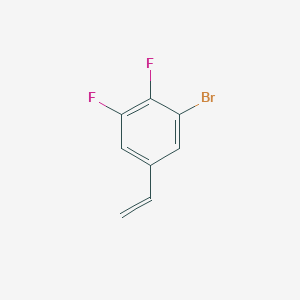


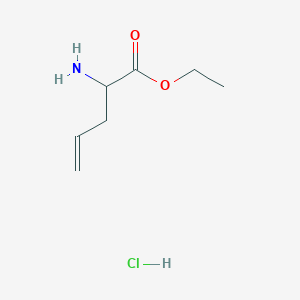
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
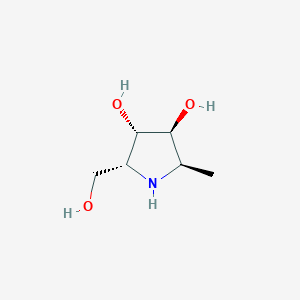
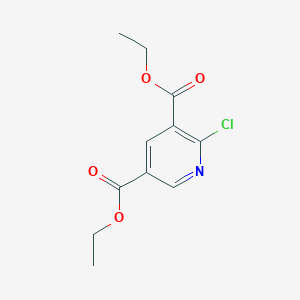
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
